molecular formula C8H15NO2 B11772550 (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate CAS No. 405513-13-5

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate

Cat. No.: B11772550
CAS No.: 405513-13-5
M. Wt: 157.21 g/mol
InChI Key: HJPYJRXRHXOATI-BQBZGAKWSA-N
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Description

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its stereochemistry, with both the 3rd and 5th positions on the piperidine ring being in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate typically involves multiple steps starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate the desired piperidine derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-Methylpiperidine-3-carboxylic acid: Another piperidine derivative with different stereochemistry.

    (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: A compound with a hydroxyl group at the 3rd position.

Uniqueness

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .

Properties

405513-13-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S,5S)-5-methylpiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

HJPYJRXRHXOATI-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C(=O)OC

Canonical SMILES

CC1CC(CNC1)C(=O)OC

Origin of Product

United States

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